Dextromethorphan, hydrobromide

Pharmaceutical formulation Dissolution kinetics In vitro pharmacology

Dextromethorphan hydrobromide dissolves directly in saline/water at ≤50 mg/mL—500× the free base solubility—eliminating DMSO artifacts in behavioral and inflammatory assays. Submicromolar sigma-1 affinity (Ki 0.2–0.5 μM) with negligible mu-opioid activity ensures neuroprotection studies remain opioid-free. Unlike codeine, no controlled substance license is required for CYP2D6 phenotyping (Km 5.2 μM). Defined optical rotation enables chiral purity verification. The ideal probe for clean, reproducible ADME and neuroscience research.

Molecular Formula C18H28BrNO2
Molecular Weight 370.3 g/mol
Cat. No. B15197083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextromethorphan, hydrobromide
Molecular FormulaC18H28BrNO2
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
InChIInChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2
InChIKeySTTADZBLEUMJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextromethorphan Hydrobromide: Antitussive and NMDA Antagonist for Research and Formulation


Dextromethorphan hydrobromide is a morphinan-class compound with central antitussive activity, acting as a low-affinity non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a high-affinity sigma-1 receptor agonist [1]. The hydrobromide salt form enhances aqueous solubility compared to the free base, with a typical purity specification of ≥98% for research-grade material [2]. The compound is routinely used as a pharmacological tool for cough reflex studies, neuroprotection, and drug metabolism phenotyping via CYP2D6 [3].

Why Dextromethorphan Hydrobromide Cannot Be Replaced by Free Base or Codeine in Research Protocols


Generic substitution of dextromethorphan hydrobromide with the free base form alters dissolution kinetics and bioavailability, directly impacting in vitro and in vivo assay outcomes [1]. Optical isomers such as levomethorphan exhibit distinct opioid receptor activity (mu-agonist vs. dextromethorphan's non-opioid mechanism), making them pharmacologically non-equivalent [2]. Similarly, codeine, despite shared antitussive indications, undergoes divergent metabolic activation (CYP2D6 to morphine) and carries opioid dependence liabilities absent in dextromethorphan, invalidating direct interchangeability in receptor binding or safety studies [3].

Quantitative Differentiation Metrics for Dextromethorphan Hydrobromide Procurement


Superior Aqueous Solubility of Hydrobromide Salt Versus Free Base

Dextromethorphan hydrobromide achieves an aqueous solubility of 50 mg/mL at 25°C, whereas the free base form is practically insoluble (<0.1 mg/mL) under identical conditions [1]. This represents a >500-fold increase in solubility.

Pharmaceutical formulation Dissolution kinetics In vitro pharmacology

Defined Enantiomeric Purity Differentiating from Opioid Isomer Levomethorphan

Dextromethorphan hydrobromide exhibits a specific optical rotation [α]D20 of +28° to +31° (c=1 in water), while its enantiomer levomethorphan hydrobromide shows [α]D20 of approximately -28° [1]. At the sigma-1 receptor, dextromethorphan binds with Ki = 0.2-0.5 μM, whereas levomethorphan has negligible sigma-1 affinity (Ki >10 μM) but high mu-opioid affinity (Ki = 0.01 μM) [2].

Chiral pharmacology Sigma-1 receptor Safety profiling

Higher In Vivo Antitussive Potency Compared to Codeine

In a guinea pig citric acid-induced cough model, oral dextromethorphan hydrobromide produced an ED50 of 0.5 mg/kg (95% CI: 0.3-0.8), while codeine phosphate gave an ED50 of 1.2 mg/kg (95% CI: 0.8-1.8) [1]. Dextromethorphan is thus 2.4× more potent on a milligram-per-kilogram basis.

Cough reflex In vivo pharmacology ED50 determination

Metabolic Phenotyping Utility: Defined CYP2D6 Probe Substrate Kinetics

Dextromethorphan is O-demethylated to dextrorphan by CYP2D6 with a Km of 5.2 ± 1.1 μM and Vmax of 2.8 ± 0.4 nmol/min/mg protein in human liver microsomes [1]. In contrast, the alternative probe bufuralol has a Km of 2.5 μM but narrower selectivity; codeine’s O-demethylation (Km 8.1 μM) produces active morphine, confounding safety in phenotyping assays [2].

Drug metabolism CYP450 phenotyping Pharmacogenomics

Optimal Research and Procurement Scenarios for Dextromethorphan Hydrobromide


High-Concentration Stock Preparation for In Vivo Rodent Dosing

When oral gavage or intraperitoneal injection requires drug concentrations >10 mg/mL, dextromethorphan hydrobromide dissolves directly in saline or water at up to 50 mg/mL [1]. This avoids DMSO or cyclodextrin co-solvents that can confound behavioral or inflammatory endpoints, directly leveraging the 500× solubility advantage over the free base.

Sigma-1 Receptor Pharmacology Without Opioid Crosstalk

Investigators studying sigma-1-mediated neuroprotection or pain modulation require a ligand with submicromolar sigma-1 affinity (Ki 0.2-0.5 μM) and negligible mu-opioid activity. Dextromethorphan hydrobromide meets this profile, whereas the enantiomer levomethorphan would introduce opioid agonism (Ki 0.01 μM) [2]. The hydrobromide salt’s defined optical rotation enables chiral purity verification on receipt.

CYP2D6 Phenotyping in Human Liver Microsome Panels

For ADME screening labs, dextromethorphan hydrobromide serves as the preferred CYP2D6 probe due to its safe metabolite (dextrorphan) and well-characterized kinetics (Km 5.2 μM) [3]. Unlike codeine, no controlled substance licensing is required, and the HBr salt’s high solubility allows direct addition to microsomal assays without organic solvents that inhibit CYP activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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